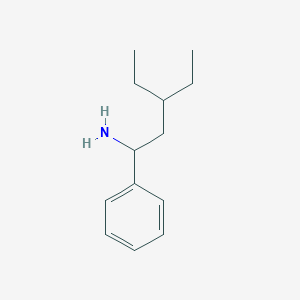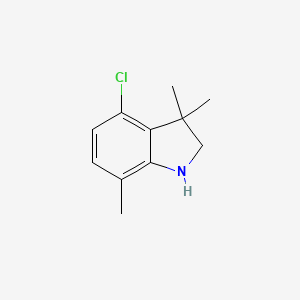![molecular formula C9H16N2O2 B13082083 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13082083.png)
2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one: is a heterocyclic compound with the following chemical structure:
Structure: C9H16N2O2Br
This compound belongs to the spirocyclic family and contains a spiro nitrogen atom. The “2-ethyl” group indicates an ethyl substituent attached to the nitrogen atom. .
Métodos De Preparación
Synthetic Routes: The synthetic routes for this compound involve cyclization reactions. One common method is the reaction between an appropriate amine and a carbonyl compound, followed by cyclization. Specific conditions and reagents may vary, but the overall process aims to form the spirocyclic ring.
Industrial Production: While detailed industrial production methods are not widely available, research laboratories often synthesize this compound for scientific investigations.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Can be reduced to form the corresponding amine.
Substitution: Reacts with nucleophiles or electrophiles to form substituted derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) or electrophiles (e.g., alkyl halides).
Major Products: The major products depend on the specific reaction conditions and substituents present. For example, reduction may yield the corresponding amine, while oxidation could lead to an oxo-functionalized derivative.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used in organic synthesis to create more complex molecules.
Spirocyclic Chemistry: Studied for its unique spirocyclic structure and reactivity.
Pharmacology: Investigated for potential pharmaceutical applications due to its spirocyclic scaffold.
Biological Activity: Research on its effects on biological targets (e.g., receptors, enzymes).
Fine Chemicals: Used as a precursor in the synthesis of other compounds.
Materials Science: Explored for its properties in materials applications.
Mecanismo De Acción
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparación Con Compuestos Similares
While there are no direct analogs with the same spirocyclic structure, related compounds with similar heterocyclic scaffolds include:
- Spirooxindoles
- Spiropiperidines
These compounds share some features but differ in substituents and functional groups.
Propiedades
Fórmula molecular |
C9H16N2O2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C9H16N2O2/c1-2-7-8(12)11-9(13-7)3-5-10-6-4-9/h7,10H,2-6H2,1H3,(H,11,12) |
Clave InChI |
GJBNZVUQEZBTLD-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)NC2(O1)CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B13082001.png)
![Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B13082011.png)
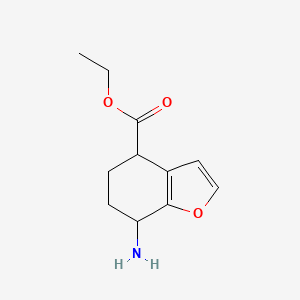
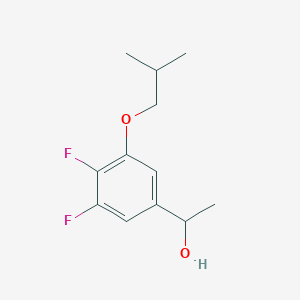
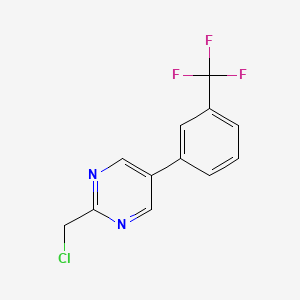
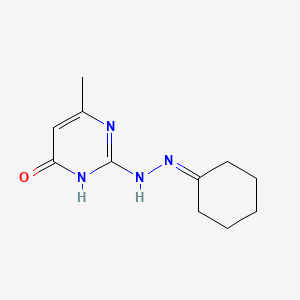
![2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide](/img/structure/B13082023.png)
![(4Z)-4-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,5-dione](/img/structure/B13082039.png)
![(4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl-[(4S,5R)-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B13082053.png)


